molecular formula C17H27N5O2 B2655807 tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate CAS No. 1353946-67-4

tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate

Cat. No.: B2655807
CAS No.: 1353946-67-4
M. Wt: 333.436
InChI Key: NTCWZFAZKUDWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a tert-butyl ester group. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential pharmacological properties. The presence of the cyclopropylamino group and the pyrimidine ring distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

tert-butyl 4-[[6-(cyclopropylamino)pyrimidin-4-yl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-17(2,3)24-16(23)22-8-6-13(7-9-22)21-15-10-14(18-11-19-15)20-12-4-5-12/h10-13H,4-9H2,1-3H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCWZFAZKUDWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=NC(=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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